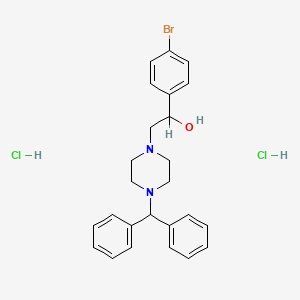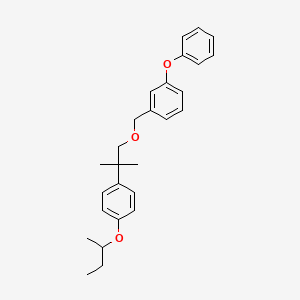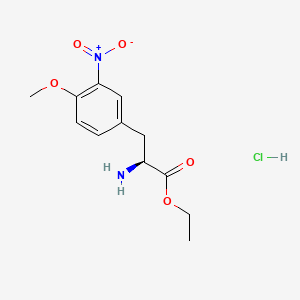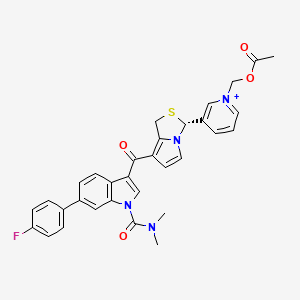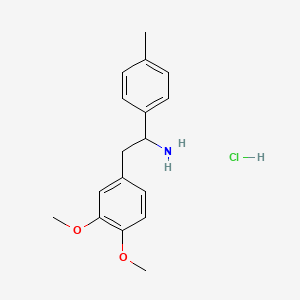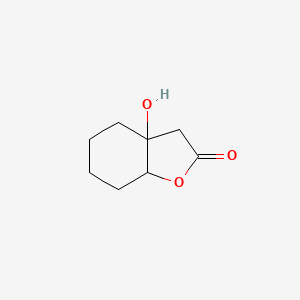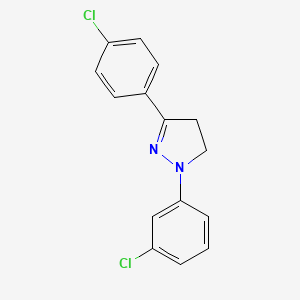
Nilotinib hydrochloride dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nilotinib hydrochloride dihydrate is a small-molecule tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia (CML) that is resistant to imatinib. It is marketed under the brand name Tasigna and is known for its efficacy in targeting the BCR-ABL protein, a fusion protein that drives the proliferation of leukemic cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nilotinib hydrochloride dihydrate involves multiple steps, starting from the basic building blocksOne of the key steps involves the reaction of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves crystallization techniques to ensure the stability and purity of the compound. The process is designed to produce a stable crystalline form that can withstand various stress conditions, such as elevated temperatures and humidity .
Analyse Chemischer Reaktionen
Types of Reactions
Nilotinib hydrochloride dihydrate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Nilotinib hydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various proteins.
Biology: Employed in cell biology research to understand the mechanisms of cell signaling and proliferation.
Medicine: Primarily used in the treatment of chronic myelogenous leukemia, but also being investigated for other types of cancer and diseases.
Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents
Wirkmechanismus
Nilotinib hydrochloride dihydrate exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the proliferation of leukemic cells. The compound also targets other kinases, such as c-KIT and platelet-derived growth factor receptor (PDGFR), contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in the treatment of CML.
Dasatinib: A multi-targeted kinase inhibitor with a broader spectrum of activity.
Bosutinib: A dual kinase inhibitor targeting both BCR-ABL and SRC family kinases.
Uniqueness
Nilotinib hydrochloride dihydrate is unique in its high specificity for the BCR-ABL protein and its ability to overcome resistance to imatinib. It also has a favorable safety profile and is effective in patients who have failed other treatments .
Eigenschaften
CAS-Nummer |
923289-71-8 |
|---|---|
Molekularformel |
C28H27ClF3N7O3 |
Molekulargewicht |
602.0 g/mol |
IUPAC-Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;dihydrate;hydrochloride |
InChI |
InChI=1S/C28H22F3N7O.ClH.2H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;2*1H2 |
InChI-Schlüssel |
SDOLNFCUZATHSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


